

An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Diacetoxyacetophenone

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Compound of Interest

Compound Name: 3',5'-Diacetoxyacetophenone

Cat. No.: B017105

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant applications of **3',5'-Diacetoxyacetophenone** (CAS No: 35086-59-0). This compound serves as a valuable intermediate in organic synthesis and holds potential in medicinal chemistry.

Core Physicochemical Properties

3',5'-Diacetoxyacetophenone is an organic compound characterized by an acetophenone core with two acetoxy groups substituted at the 3' and 5' positions of the phenyl ring. Its appearance is typically a white to brown crystalline powder.^{[1][2]}

Table 1: Key Physicochemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	35086-59-0	[3][4]
Molecular Formula	C ₁₂ H ₁₂ O ₅	[3][4][5]
Molecular Weight	236.22 g/mol	[3][4][5]
IUPAC Name	(3-acetyl-5-acetyloxyphenyl) acetate	[1][6]
Melting Point	91-94 °C (lit.)	[3][4][7]
Boiling Point	165-168 °C @ 0.7501 mmHg	[3][1][4]
Density	~1.203 - 1.303 g/cm ³ (estimate)	[3][4]
Flash Point	168.7 °C	[3][4]
Solubility	Soluble in Dichloromethane, Methanol	[7]
Appearance	White to Brown powder to crystal	[3][1]

| InChI Key| QODJHYBESCIPOG-UHFFFAOYSA-N |[3][7] |

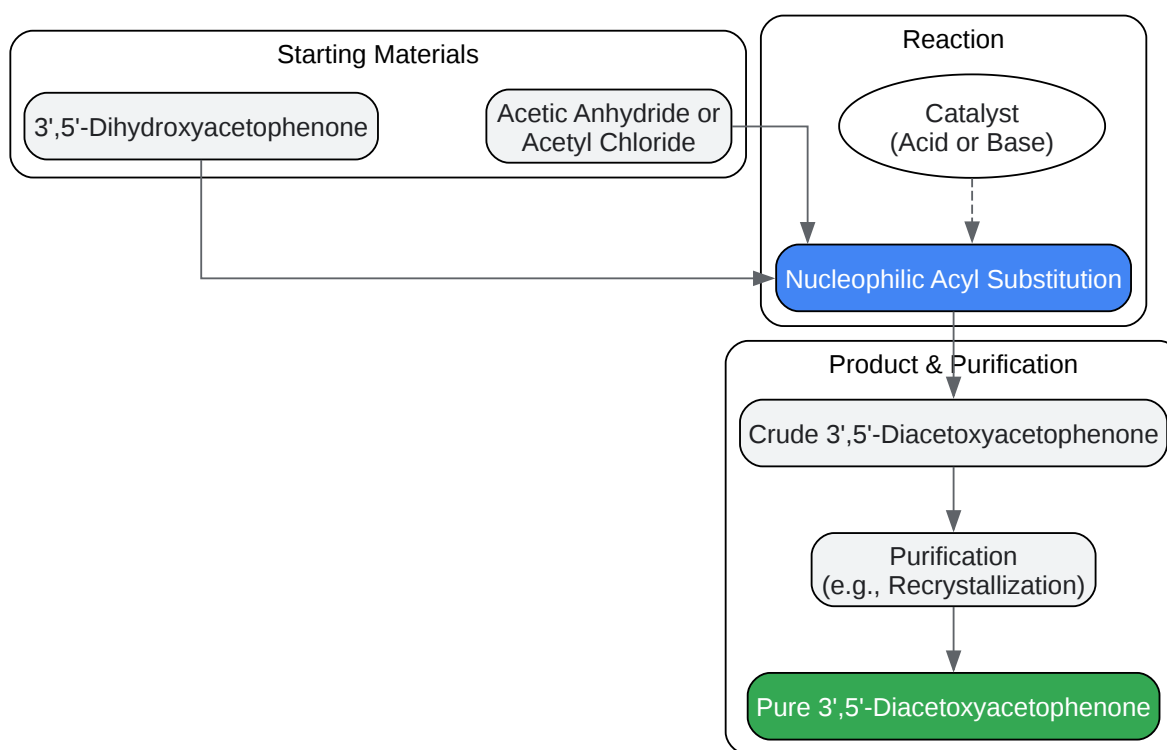
Synthesis and Experimental Protocols

3',5'-Diacetoxyacetophenone is primarily synthesized through the acetylation of its dihydroxy precursor or via a Grignard reaction.

2.1. Method 1: Acetylation of 3',5'-Dihydroxyacetophenone

A primary method for synthesizing **3',5'-Diacetoxyacetophenone** is the acetylation of 3',5'-dihydroxyacetophenone.[8] This process involves the reaction of the dihydroxy compound with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.[8] The nucleophilic hydroxyl groups attack the carbonyl carbon of the acetylating agent, leading to the formation of the di-acetoxy ester.[8]

Logical Workflow for Acetylation Synthesis



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Caption: Synthesis of **3',5'-Diacetoxyacetophenone** via Acetylation.

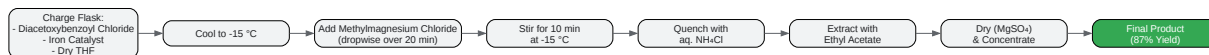
2.2. Method 2: Grignard Reaction Protocol

A documented experimental protocol involves the reaction of 3,5-Bis(acetyloxy)benzoyl chloride with methylmagnesium chloride.[5]

Experimental Details:

- Reaction Vessel: A 100 ml three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser is used.[5]
- Reagents:
 - 3,5-Bis(acetyloxy)benzoyl chloride (2 g, 7.8 mmol)[5]
 - Tris(dibenzoylmethanato)iron (169 mg, 3 mol%)[5]
 - Dry Tetrahydrofuran (THF) (15 ml)[5]
 - Methylmagnesium chloride (2.6 ml, 3M in THF)[5]
- Procedure:
 - The flask is charged with diacetoxybenzoyl chloride, the iron catalyst, and dry THF under a nitrogen atmosphere.[5]
 - The solution is cooled to -15 °C.[5]
 - Methylmagnesium chloride is added dropwise over 20 minutes, maintaining the temperature at -15 °C.[5]
 - The reaction mixture is stirred for an additional 10 minutes at -15 °C.[5]
 - The reaction is quenched with an aqueous ammonium chloride solution.[5]
 - The product is extracted with ethyl acetate.[5]
 - The organic extract is dried over MgSO_4 and concentrated.[5]
- Yield: The reported yield, as analyzed by Gas Chromatography (GC), is 87.0%.[5]

Diagram of Grignard Synthesis Workflow



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Caption: Workflow for the Grignard Synthesis of **3',5'-Diacetoxyacetophenone**.

Biological and Chemical Significance

3',5'-Diacetoxyacetophenone is noted for its utility in various research and development sectors.

3.1. Applications in Synthesis

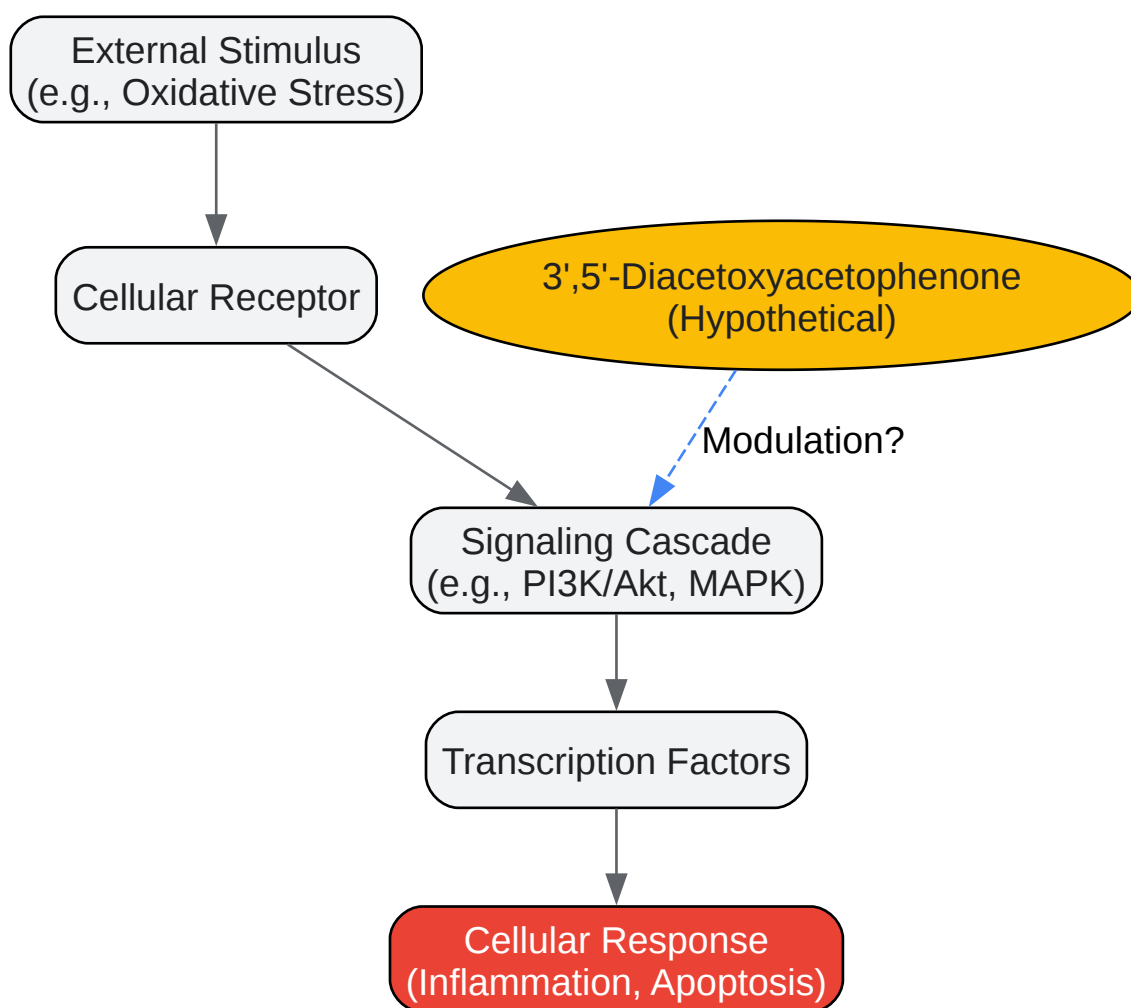
- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of β_2 -adrenergic receptor agonists such as Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[8][7]
- **Organic Building Block:** The compound serves as a versatile starting material for creating more complex molecules due to its reactive functional groups.[8][2] It is particularly useful for synthesizing diarylmethanes and in the production of resveratrol.[8]

3.2. Potential Biological Activity While specific signaling pathways for **3',5'-diacetoxyacetophenone** are not extensively detailed in current literature, related acetophenone structures are known for a range of biological activities.[9]

- **Anti-inflammatory and Antitumor Properties:** Some studies have indicated that **3',5'-diacetoxyacetophenone** may possess anti-inflammatory and antitumor properties, though further research is required to validate these effects.[8][1]
- **Antioxidant Activity:** The presence of phenolic-derived groups suggests a potential for antioxidant activity, a common feature among acetophenone derivatives, which is often attributed to their ability to scavenge free radicals.[9][10]

General Signaling Context for Related Compounds Phytochemicals and phenolic compounds often exert their biological effects by modulating key cellular signaling pathways such as PI3K/Akt or MAPK/ERK, which are integral to processes like cell proliferation, inflammation, and apoptosis.[11][12] Although direct evidence for **3',5'-diacetoxyacetophenone** is pending, its structural class suggests that if it is biologically active, it may influence one of these fundamental pathways.

Hypothetical Signaling Modulation



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Caption: Hypothetical modulation of a signaling pathway by the compound.

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